Senecionine N-oxide

概要

説明

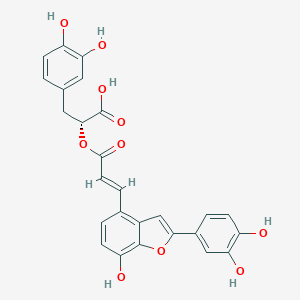

Senecionine N-oxide is a natural product found in Senecio vernalis, Jacobaea maritima, and other organisms . It is a tertiary amine oxide and is functionally related to a senecionine . The oxygen incorporated need not be derived from O2 with NADH or NADPH as one donor, and incorporation of one atom of oxygen into the other donor .

Synthesis Analysis

Root cultures of Senecio erucifolius efficiently took up and incorporated [14C]putrescine and [14C]arginine into the pyrrolizidine alkaloid (PA) senecionine N-oxide . The sites of enhanced PA synthesis coincided with the sites of preferred protein synthesis, i.e. root apices, indicating a close correlation between growth activity and alkaloid synthesis .

Molecular Structure Analysis

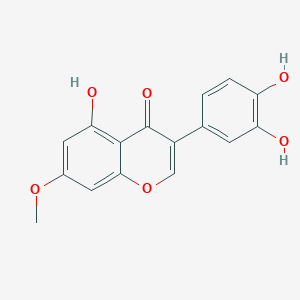

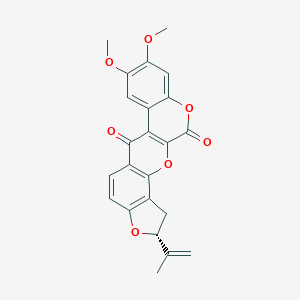

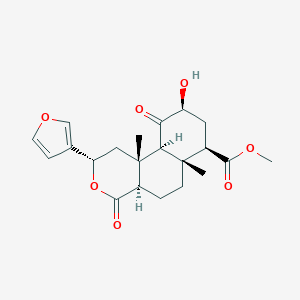

Senecionine N-oxide has a molecular formula of C18H25NO6 . Its average mass is 351.394 Da and its monoisotopic mass is 351.168182 Da .

Chemical Reactions Analysis

Senecionine N-oxide is a mobile compound which is translocated into tissues newly grown during the chase . It is toxic when reduced to its parent PAs, which are bioactivated into pyrrole intermediates that generate protein- and DNA-adducts .

Physical And Chemical Properties Analysis

Senecionine N-oxide has 7 H bond acceptors and 1 H bond donor . Its ACD/LogP is -0.91 and its ACD/LogD (pH 7.4) is -0.50 . It has a polar surface area of 90 Å2 .

科学的研究の応用

Physiologically Based Kinetic Modeling

Researchers have utilized physiologically based kinetic (PBK) modeling to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides, including Senecionine N-oxide. This approach helps in characterizing relative potency values at realistic low dietary exposure levels, reducing the need for animal experiments .

In Vitro Liver Incubations

Senecionine N-oxide has been used in in vitro rat liver S9 incubations to form 7-GS-DHP, which is significant in studying the metabolism and potential toxicity of pyrrolizidine alkaloids .

Electrochemical Detection in Food Sources

A novel electrochemical assay based on a single-use sensor has been introduced for the quantitative determination of Senecionine N-oxide in frequently contaminated food sources. This method represents a simple and inexpensive approach to detect this compound .

MicroRNA Modulation Analysis

The compound has been implicated in modulating hepatic microRNAs (miRNAs) in HepaRG cells, providing insights into the mode of action of hepatotoxic pyrrolizidine alkaloids .

Chemical Defense in Insects

Senecionine N-oxide plays a role in the chemical defense mechanisms of insects that acquire alkaloids. It has been studied in relation to the detoxification processes in arctiid moths .

Biosynthesis and Translocation Studies

Studies have focused on the synthesis, metabolism, and translocation of Senecionine N-oxide within plants, providing valuable information on how these compounds are processed and moved within plant systems .

Pyrrolizidine Alkaloid Diversity Research

Research has been conducted on the evolution of pyrrolizidine alkaloid biosynthesis and diversity, with Senecionine N-oxide serving as a central PA backbone structure for further modifications and diversification .

Tracer Experiments in Plant Metabolism

Senecionine N-oxide has been used in laboratory and field tracer experiments to study its turnover within plants over extended periods, contributing to our understanding of plant alkaloid metabolism .

作用機序

Senecionine N-oxide is initially reduced to the corresponding tertiary amine alkaloid (senecionine) and then undergoes N-glucuronidation via human UGT1A4 . The enzyme responsible for this has been called senecionine N -oxygenase (SNO), as senecionine and related PAs are the most preferred substrates .

Safety and Hazards

Senecionine N-oxide is toxic if swallowed . It may cause damage to organs through prolonged or repeated exposure . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The results of a study show how the relative potency (REP) value for senecionine N-oxide depends on dose and endpoint used, and that physiologically based kinetic (PBK) modeling provides a way to characterize REP values for PA-N-oxides at realistic low dietary exposure levels, thus reducing the need for animal experiments .

特性

IUPAC Name |

(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGBHVNNYDZWGZ-GPUZEBNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016615 | |

| Record name | Senecionine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Senecionine N-oxide | |

CAS RN |

13268-67-2 | |

| Record name | Senecionine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13268-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senecionine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013268672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senecionine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Senecionine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13268-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which enzyme is primarily responsible for the detoxification of senecionine in insects that sequester PAs for their own defense?

A: Insects that sequester PAs, like the arctiid moth Tyria jacobaeae, utilize a specific enzyme called senecionine N-oxygenase (SNO) for detoxification []. This enzyme, found in the insect's hemolymph, converts absorbed senecionine back to its non-toxic N-oxide form, allowing the insect to store and utilize the PA for defense without experiencing its toxic effects.

Q2: How do different animal species compare in their ability to metabolize senecionine?

A: Research indicates significant species differences in the metabolism of senecionine, which might explain the varying susceptibility to PA toxicity. For instance, sheep generally show resistance to senecionine, exhibiting a lower rate of converting senecionine to the toxic metabolite dihydropyrrolizine alkaloid (DHP) while having a relatively high rate of senecionine N-oxide formation. This suggests a more efficient detoxification pathway in sheep compared to species more susceptible to senecionine poisoning [].

Q3: How does glutathione (GSH) contribute to the detoxification of senecionine?

A: Glutathione (GSH) plays a crucial role in detoxifying the harmful pyrrolic metabolites produced during senecionine metabolism. Studies using liver microsomes from sheep and hamsters have shown that adding GSH to these in vitro systems significantly reduces DHP formation []. This suggests that GSH conjugation is a crucial mechanism for mitigating the toxic effects of senecionine.

Q4: What role do cytochrome P450 enzymes play in senecionine metabolism?

A: Cytochrome P450 enzymes are heavily involved in both the bioactivation and detoxification of senecionine. Studies have identified CYP3A as a key player in converting senecionine to DHP in both sheep and hamsters []. This enzyme also participates in senecionine N-oxide formation, showcasing its dual role in both toxic and non-toxic metabolic pathways.

Q5: Does the presence of senecionine N-oxide in food or herbal products pose a risk to human health?

A: While senecionine N-oxide itself is less toxic, its presence in food or herbal products is a concern due to its potential conversion to senecionine within the body. This risk highlights the need for accurate analytical methods to detect and quantify not only senecionine but also its N-oxide form in such products to ensure consumer safety [].

Q6: Are there any analytical challenges in accurately assessing the pyrrolizidine alkaloid content, especially regarding N-oxides?

A: Yes, accurately assessing pyrrolizidine alkaloid content, especially for N-oxides, presents analytical challenges. Some commonly employed methods might not effectively detect or quantify these compounds. For instance, a study comparing different analytical techniques revealed that a simple solvent partitioning method failed to detect senecionine N-oxide, highlighting the need for more sensitive and specific methods like LCMS for reliable detection and quantification of both PAs and their N-oxides in samples [].

Q7: Can you provide an example of how senecionine N-oxide content has been investigated in a specific plant?

A: In a study focusing on Senecio vulgaris populations from both their native European range and their invasive range in China, researchers used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to analyze the pyrrolizidine alkaloid profiles in these plants. The study revealed that senecionine N-oxide was one of the dominant PAs found in the roots of both native and invasive populations []. This finding highlights the importance of considering both qualitative and quantitative variations in PAs when studying plant species, especially in the context of invasion biology and potential ecological impacts.

Q8: Beyond the liver, are there other organs or systems affected by senecionine or its N-oxide?

A: While the liver is the primary target organ for PA toxicity, research suggests potential effects on other systems. For example, a study using chick embryos showed that senecionine, but not senecionine N-oxide, exhibited embryotoxic effects []. These findings indicate that senecionine might interfere with embryonic development, suggesting potential risks beyond direct liver toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

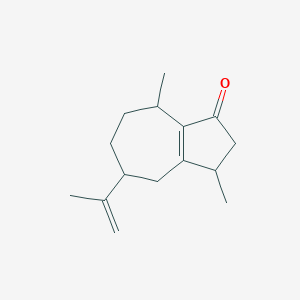

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)